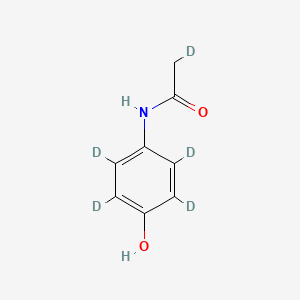

Acetaminophen-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9NO2 |

|---|---|

Molecular Weight |

156.19 g/mol |

IUPAC Name |

2-deuterio-N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetamide |

InChI |

InChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)/i1D,2D,3D,4D,5D |

InChI Key |

RZVAJINKPMORJF-RALIUCGRSA-N |

Isomeric SMILES |

[2H]CC(=O)NC1=C(C(=C(C(=C1[2H])[2H])O)[2H])[2H] |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of Deuterated Acetaminophen

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the primary synthetic routes for preparing deuterated analogs of acetaminophen (paracetamol). The strategic incorporation of deuterium can modify the pharmacokinetic profile of active pharmaceutical ingredients (APIs), potentially leading to an improved metabolic stability, increased half-life, and a reduction in toxic metabolites.[1] This guide details the methodologies for synthesizing both ring-deuterated (Acetaminophen-d4) and acetyl-group-deuterated (Acetaminophen-d3) species, presenting quantitative data and experimental protocols relevant to drug development and metabolic research.

Introduction: The Role of Deuteration

Deuterium, a stable isotope of hydrogen, possesses a neutron in addition to a proton, nearly doubling its mass. When a carbon-hydrogen (C-H) bond is replaced with a carbon-deuterium (C-D) bond, the bond becomes stronger. This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. For a drug like acetaminophen, which undergoes extensive metabolism, site-specific deuteration can offer significant advantages by altering its absorption, distribution, metabolism, and excretion (ADME) properties.

This guide focuses on the two most common deuterated forms of acetaminophen:

-

Acetaminophen-d4 : Deuterium atoms replace the four hydrogen atoms on the phenolic ring.

-

Acetaminophen-d3 : Deuterium atoms replace the three hydrogen atoms on the N-acetyl group.

Synthetic Pathways and Methodologies

The synthesis of deuterated acetaminophen is adapted from the well-established industrial synthesis of the parent drug, which involves the acetylation of 4-aminophenol.[2] The key difference lies in the preparation or use of isotopically labeled precursors.

General Experimental Workflow

The overall process for synthesizing and verifying deuterated acetaminophen follows a structured workflow, ensuring the final product's purity and isotopic enrichment.

Synthesis of Acetaminophen-d4 (Ring Deuterated)

The synthesis of Acetaminophen-d4 is a two-step process. First, the aromatic protons of the starting material, 4-aminophenol, are exchanged for deuterium. Second, the resulting 4-aminophenol-d4 is acetylated.

Experimental Protocol: Synthesis of Acetaminophen-d4

-

Deuteration of 4-Aminophenol:

-

In a microwave-safe vessel, combine 4-aminophenol (e.g., 400 mg) with deuterium oxide (D₂O, 4 mL).

-

Add a catalytic amount of concentrated hydrochloric acid (HCl, ~50 µL) or deuterated acid (DCl) to facilitate the exchange.

-

Seal the vessel and heat using microwave irradiation at a high temperature (e.g., 180 °C) for a sufficient duration (e.g., 2-3 hours) to achieve high levels of deuteration.

-

Monitor the reaction progress via ¹H NMR by observing the disappearance of the aromatic proton signals.

-

Upon completion, cool the reaction mixture. The product can be isolated by removing the solvent under reduced pressure or used directly in the next step.

-

-

Acetylation of 4-Aminophenol-d4:

-

Dissolve the 4-aminophenol-d4 intermediate in warm water (~35 mL per 2.1 g of starting material).[3]

-

Prepare a buffer solution by dissolving sodium acetate trihydrate (e.g., 2.5 g) in water (e.g., 7.5 mL).[3]

-

Add the buffer solution to the warm 4-aminophenol-d4 solution, followed immediately by the addition of acetic anhydride (e.g., 2.0 mL).[3]

-

Swirl the mixture vigorously and heat on a steam bath or hot plate for approximately 10-15 minutes.[3]

-

Cool the reaction flask in an ice-water bath to induce crystallization of the crude Acetaminophen-d4.

-

Collect the crude product by vacuum filtration, washing with a small amount of ice-cold water.

-

-

Purification (Recrystallization):

-

Dissolve the crude product in a minimum amount of boiling water (approximately 10 mL of water per 1 g of crude product).[4]

-

Allow the solution to cool slowly to room temperature, then place it in an ice-water bath to complete the crystallization process.

-

Collect the purified crystals by vacuum filtration, wash with a small volume of ice-cold water, and dry under vacuum.

-

Synthesis of Acetaminophen-d3 (Acetyl Deuterated)

The synthesis of Acetaminophen-d3 is a more direct, single-step reaction involving the acetylation of standard 4-aminophenol with a deuterated acetylating agent, typically acetic anhydride-d6.

Experimental Protocol: Synthesis of Acetaminophen-d3

-

Acetylation of 4-Aminophenol with Acetic Anhydride-d6:

-

Place 4-aminophenol (e.g., 2.1 g) into a 125-mL Erlenmeyer flask and add water (~35 mL).[3]

-

Prepare a buffer solution by dissolving sodium acetate trihydrate (e.g., 2.5 g) in water (e.g., 7.5 mL).[3]

-

Warm the 4-aminophenol suspension on a steam bath or hot plate. Add the buffer solution in one portion with swirling.

-

Immediately add acetic anhydride-d6 (a molar equivalent to the 4-aminophenol) while continuing to swirl and heat the solution for 10-15 minutes.

-

Cool the reaction flask in an ice-water bath to induce crystallization of the crude Acetaminophen-d3.

-

Collect the crude product by vacuum filtration and wash with a small amount of ice-cold water.

-

-

Purification (Recrystallization):

-

The purification protocol is identical to that described for Acetaminophen-d4 (Section 2.2, Step 3).

-

Quantitative Data and Characterization

The final product must be characterized to confirm its identity, purity, and the extent of isotopic incorporation.

Physicochemical and Yield Data

While specific yields for deuterated syntheses can vary, they are expected to be comparable to the non-deuterated reaction, which is typically high.

| Parameter | Value | Notes |

| Theoretical Yield | ~91% (Crude) | Based on the standard acetylation of 4-aminophenol.[5] Actual yields may vary. |

| Molecular Weight | 151.16 g/mol (d0) | 155.19 g/mol (d4); 154.18 g/mol (d3) |

| Melting Point | 168–172 °C | For non-deuterated acetaminophen.[4] Deuteration has a negligible effect on melting point. |

| Isotopic Purity | >99% | For commercially available Acetaminophen-d4.[6][7] Purity should be confirmed by MS. |

Mass Spectrometry Data for Analysis

Mass spectrometry is the primary technique for confirming isotopic incorporation and for using the deuterated compound as an internal standard in quantitative analyses.

| Compound | Parent Ion [M+H]⁺ (m/z) | Primary Fragment Ion (m/z) | Application / Method |

| Acetaminophen (d0) | 152.1 | 110.1 | LC-MS/MS Internal Standard Reference[7][8] |

| Acetaminophen-d4 | 156.1 | 114.1 | LC-MS/MS Internal Standard[7][8][9][10] |

| Acetaminophen-d3 | 155.1 | 113.1 (Predicted) | LC-MS/MS Internal Standard |

Mechanism of Action: COX Pathway Inhibition

Acetaminophen exerts its analgesic and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, in the central nervous system.[11][12] It blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and fever. Its anti-inflammatory effects are weak because its activity is reduced in the high-peroxide environment of inflamed tissues.[12][13]

Conclusion

The synthesis of deuterated acetaminophen, specifically Acetaminophen-d4 and Acetaminophen-d3, is achievable through straightforward modifications of standard synthetic organic procedures. The key steps involve either a preparatory H-D exchange on the phenolic ring or the use of a deuterated acetylating agent. These isotopically labeled compounds are invaluable tools for pharmaceutical research, particularly in pharmacokinetic studies and as internal standards for highly sensitive bioanalytical assays. The detailed protocols and data provided herein serve as a comprehensive resource for scientists engaged in drug metabolism research and the development of next-generation therapeutics.

References

- 1. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Open Science - Synthesis of Acetaminophen [open.science.uwaterloo.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uwaterloo.ca [uwaterloo.ca]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. longdom.org [longdom.org]

- 9. Quantitation of paracetamol by liquid chromatography–mass spectrometry in human plasma in support of clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action [frontiersin.org]

- 12. Paracetamol - Wikipedia [en.wikipedia.org]

- 13. Mechanism of acetaminophen inhibition of cyclooxygenase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Acetaminophen-d5 in Advancing Pharmaceutical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetaminophen-d5, a deuterated analog of the widely used analgesic and antipyretic drug acetaminophen, serves as a critical tool in modern biomedical and pharmaceutical research. Its unique isotopic composition, where five hydrogen atoms are replaced by deuterium, renders it an invaluable asset for a range of analytical and metabolic investigations. This technical guide provides an in-depth exploration of the applications of this compound, focusing on its use as an internal standard in quantitative bioanalysis and its role in metabolic fate studies. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to equip researchers with the practical knowledge to effectively utilize this stable isotope-labeled compound.

Core Applications of this compound in Research

The primary application of this compound in a research setting is as an internal standard for quantitative analysis using mass spectrometry techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3][4][5] Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis because they exhibit nearly identical physicochemical properties to the analyte of interest.[6] This ensures that they co-elute chromatographically and experience similar ionization efficiency and matrix effects, thereby correcting for variations during sample preparation and analysis.[6][7]

Beyond its role as an internal standard, this compound is also employed as a tracer in drug metabolism studies.[3][8][9] By administering the deuterated compound, researchers can accurately track the metabolic fate of acetaminophen, distinguishing it from the endogenous pool and identifying and quantifying its various metabolites.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various studies that have utilized this compound for the analysis of acetaminophen and its metabolites.

Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Parameters

| Analyte(s) | Internal Standard | Column | Mobile Phase | Ionization Mode | Reference |

| Acetaminophen, Acetaminophen-glucuronide, Acetaminophen-sulfate | Acetaminophen-d4 | C18 (3.0 µm, 2.1 × 100 mm) | Aqueous 1% formic acid and methanol (80:20, v/v) | Electrospray Ionization (ESI) | [4] |

| Acetaminophen | Acetaminophen-D4 | Not Specified | Methanol-Water (50:50) | Positive Ionization | |

| Acetaminophen, dexchlorpheniramine, caffeine, cotinine, salicylic acid | Deuterated internal standards for each analyte | Acquity UPLC® HSS T3 | Acidic mobile phase with gradient elution | Positive and Negative ESI | [10] |

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method Parameters

| Analyte(s) | Internal Standard | Derivatization | Ionization Mode | Monitored Ions (m/z) | Reference |

| Paracetamol (Acetaminophen) | Deuterated Paracetamol | Butyl derivatives with n-iodobutane | Electron Impact (EI) | Analyte: 207, 109; IS: 211, 113 | [2] |

Table 3: Method Validation and Performance Characteristics

| Method | Linearity Range | Inter-day Precision (CV%) | Intra-day Precision (CV%) | Recovery (%) | Reference |

| LC-MS/MS for Acetaminophen and metabolites | 0.25–20 mg/L | < 11.75 | < 13.03 | Not Specified | [4] |

| GC-MS for Paracetamol | Subtherapeutic to high, fatal levels | < 8.93 | < 3.03 | > 90 | [1][2] |

| LC-MS/MS for Acetaminophen | 50.0 - 50000 ng/mL | Not Specified | Not Specified | 99.5 - 104 |

Experimental Protocols

Protocol 1: Quantitative Analysis of Acetaminophen in Whole Blood using GC-MS

This protocol is a summarized methodology based on the work of Speed et al.[1][2]

1. Sample Preparation and Extraction:

- To a 1 mL whole blood sample, add a known concentration of deuterated paracetamol (internal standard).

- Perform solid-phase extraction (SPE) using a Bond Elut Certify column.

- Wash the column with appropriate solvents to remove interferences.

- Elute the analyte and internal standard from the column.

2. Derivatization:

- Evaporate the eluate to dryness.

- Reconstitute the residue and form butyl derivatives using n-iodobutane and tetramethyl ammonium hydroxide under mild conditions.

- Extract the butyl derivatives into ethyl acetate.

3. GC-MS Analysis:

- Inject the ethyl acetate extract into a gas chromatograph coupled with a mass spectrometer.

- Use a suitable capillary column for separation.

- Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring for the specific ion pairs of the derivatized analyte and internal standard.

4. Quantification:

- Calculate the peak area ratio of the analyte to the internal standard.

- Determine the concentration of acetaminophen in the sample by comparing the peak area ratio to a calibration curve prepared with known concentrations of acetaminophen and the internal standard.

Protocol 2: Simultaneous Determination of Acetaminophen and its Metabolites in Plasma using LC-MS/MS

This protocol is a summarized methodology based on the work by Gonzalez-Covarrubias et al.[4]

1. Sample Preparation:

- To a small volume of plasma, add a known concentration of Acetaminophen-d4 as the internal standard.

- Perform a simple protein precipitation step to remove proteins. This can be achieved by adding a solvent like acetonitrile or methanol, followed by centrifugation.

- Collect the supernatant for analysis.

2. LC-MS/MS Analysis:

- Inject the supernatant into a liquid chromatography system coupled with a tandem mass spectrometer.

- Separate the analytes (acetaminophen, acetaminophen-glucuronide, acetaminophen-sulfate) and the internal standard on a C18 analytical column using an isocratic mobile phase of aqueous 1% formic acid and methanol (80:20, v/v).

- Utilize an electrospray ionization source and operate the triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify the specific precursor-to-product ion transitions for each analyte and the internal standard.

3. Data Analysis:

- Construct calibration curves by plotting the peak area ratios of the analytes to the internal standard against the corresponding concentrations.

- Quantify the concentrations of acetaminophen and its metabolites in the plasma samples from these calibration curves.

Visualizations

Logical Workflow for Quantitative Bioanalysis using this compound

Caption: A logical workflow for quantitative bioanalysis using this compound as an internal standard.

Metabolic Pathway of Acetaminophen

Caption: The major metabolic pathways of acetaminophen in the liver.

Conclusion

This compound is an indispensable tool for researchers in drug metabolism, pharmacokinetics, and clinical toxicology. Its application as a stable isotope-labeled internal standard ensures the accuracy and reliability of quantitative bioanalytical methods, which are crucial for both preclinical and clinical studies. Furthermore, its use as a tracer facilitates detailed investigations into the metabolic pathways of acetaminophen, contributing to a deeper understanding of its efficacy and toxicity. The methodologies and data presented in this guide underscore the pivotal role of this compound in advancing pharmaceutical research and development.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. biopharmaservices.com [biopharmaservices.com]

- 7. researchgate.net [researchgate.net]

- 8. Application of high-performance liquid chromatography/chemical reaction interface mass spectrometry for the analysis of conjugated metabolites: a demonstration using deuterated acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism and Effects on Endogenous Metabolism of Paracetamol (Acetaminophen) in a Porcine Model of Liver Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of Acetaminophen, Dexchlorpheniramine, Caffeine, Cotinine and Salicylic acid in 100 μL of Whole Blood by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

understanding deuterium kinetic isotope effect in drug metabolism

An In-depth Technical Guide to the Deuterium Kinetic Isotope Effect in Drug Metabolism

The strategic replacement of hydrogen with its stable, non-radioactive isotope, deuterium, has emerged as a powerful tool in modern medicinal chemistry. This technique, known as deuteration, leverages the deuterium kinetic isotope effect (KIE) to favorably alter the metabolic profile of drug candidates. By slowing down specific metabolic pathways, deuteration can lead to improved pharmacokinetic properties, enhanced safety profiles, and more convenient dosing regimens. This guide provides a comprehensive overview of the core principles, experimental evaluation, and strategic application of the deuterium KIE in drug development.

Core Principles of the Deuterium Kinetic Isotope Effect (KIE)

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes.[1][2] The deuterium KIE specifically refers to the rate change observed upon substituting a hydrogen atom (¹H, or protium) with a deuterium atom (²H, or D).

The fundamental basis for the deuterium KIE lies in the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. Due to its greater mass (one proton and one neutron), deuterium forms a stronger, more stable covalent bond with carbon than hydrogen does.[2][] Consequently, the C-D bond has a lower zero-point energy and requires more energy to reach the transition state for bond cleavage.[2]

In the context of drug metabolism, many phase I reactions are catalyzed by cytochrome P450 (CYP) enzymes, which frequently involve the cleavage of a C-H bond as a critical step in processes like hydroxylation, N-dealkylation, and O-dealkylation.[4][5] If this C-H bond cleavage is the rate-determining step (or part of it) in the metabolic pathway, replacing the hydrogen with deuterium will slow down the reaction.[2] This slowing of metabolism can be significant, with observed KIE values (kH/kD) often ranging from 2 to 10.[6] The first report of a KIE influencing drug metabolism dates back to 1961 with studies on deuterated morphine.[1][4][7]

References

- 1. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Portico [access.portico.org]

- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of Acetaminophen-d5

An In-depth Technical Guide to the Physical and Chemical Properties of Acetaminophen-d5

Introduction

This compound is a deuterated form of Acetaminophen (Paracetamol), a widely used analgesic and antipyretic agent.[1] In this compound, five hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling makes it a valuable tool in various research applications, particularly as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The inclusion of deuterium atoms results in a higher molecular weight compared to the unlabeled compound, allowing for its differentiation in mass spectrometry-based assays. This guide provides a comprehensive overview of the , along with relevant experimental protocols and metabolic pathways.

Physical and Chemical Properties

The are summarized in the table below, with comparisons to its non-deuterated counterpart where applicable.

| Property | This compound | Acetaminophen |

| Molecular Formula | C₈H₄D₅NO₂[1] | C₈H₉NO₂[2] |

| Molecular Weight | 156.19 g/mol [1] | 151.16 g/mol [2] |

| Appearance | White crystalline powder | White crystalline powder[3] |

| Melting Point | Not explicitly available, but expected to be similar to Acetaminophen | 168-172 °C[4] |

| Boiling Point | > 500 °C (predicted) | > 500 °C[5] |

| Solubility | Soluble in ethanol, DMSO, and dimethylformamide (DMF) | Freely soluble in alcohol; Soluble in methanol, ethanol, DMSO, DMF, acetone, ethyl acetate, boiling water; Slightly soluble in ether; Very slightly soluble in cold water.[6][7] |

| UV max (in Ethanol) | Not explicitly available, but expected to be similar to Acetaminophen | 250 nm[6] |

Metabolic Pathways of Acetaminophen

Acetaminophen is primarily metabolized in the liver through three main pathways: glucuronidation, sulfation, and oxidation.[8][9] The deuteration in this compound does not alter these pathways but can affect the rate of metabolism, a phenomenon known as the kinetic isotope effect.

-

Glucuronidation: This is the primary metabolic route, accounting for 45-55% of acetaminophen metabolism.[8] The process is mediated by UDP-glucuronosyltransferases (UGTs), which conjugate acetaminophen with glucuronic acid to form a more water-soluble compound that can be excreted.[10]

-

Sulfation: This pathway accounts for 30-35% of acetaminophen metabolism and involves the transfer of a sulfonate group to acetaminophen by sulfotransferases (SULTs).[8]

-

Oxidation: A minor fraction of acetaminophen is oxidized by the cytochrome P450 enzyme system (including CYP2E1, CYP1A2, and CYP3A4) to a highly reactive and toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[8][11] Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH).[10] However, in cases of overdose, GSH stores are depleted, leading to the accumulation of NAPQI and subsequent liver damage.[11]

Caption: Metabolic pathways of Acetaminophen in the liver.

Experimental Protocols

Synthesis and Purification of Acetaminophen

A common laboratory synthesis of acetaminophen involves the acetylation of p-aminophenol with acetic anhydride.[12] The crude product is then purified by recrystallization.

Materials:

-

p-Aminophenol

-

Acetic anhydride

-

Deionized water

-

Heating apparatus (hot plate or water bath)

-

Filtration apparatus (Büchner funnel, filter flask)

Procedure:

-

Dissolve p-aminophenol in a mixture of water and a small amount of acid (e.g., HCl) with gentle heating.[13]

-

Add a buffer solution, such as sodium acetate, followed by the addition of acetic anhydride.[13]

-

Continue heating the mixture to ensure the reaction goes to completion.

-

Cool the reaction mixture in an ice bath to induce crystallization of the crude acetaminophen.[13]

-

Collect the crude product by vacuum filtration and wash with cold deionized water.[12]

-

Purify the crude product by recrystallization. Dissolve the solid in a minimum amount of hot water or a water-methanol mixture.[13][14]

-

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[12]

-

Collect the purified acetaminophen crystals by vacuum filtration and dry them.[12]

For the synthesis of this compound, deuterated starting materials would be required.

Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of acetaminophen in various samples, including pharmaceutical formulations and biological fluids.[15][16]

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column

Mobile Phase:

-

A mixture of methanol and water (e.g., 70:30 v/v) is commonly used.[17]

Standard Preparation:

-

Prepare a stock solution of this compound of known concentration in the mobile phase.

-

Create a series of working standards by diluting the stock solution to generate a calibration curve.[17]

Sample Preparation:

-

For solid dosage forms, weigh and finely powder a number of tablets.[17]

-

Dissolve a known amount of the powder in the mobile phase to achieve a concentration within the calibration range.[15]

-

For biological samples, a protein precipitation step followed by centrifugation is typically required.

Chromatographic Conditions:

-

Flow rate: Typically 1.0 mL/min

-

Column temperature: Ambient or controlled (e.g., 40 °C)[16]

-

Detection wavelength: 249 nm[7]

Analysis:

-

Inject the standard solutions to construct a calibration curve of peak area versus concentration.

-

Inject the sample solution and determine the concentration of this compound from the calibration curve.

Caption: General workflow for the quantitative analysis of this compound by HPLC.

Conclusion

This compound serves as an essential analytical tool for researchers in drug development and metabolism studies. Its physical and chemical properties are closely related to those of unlabeled acetaminophen, with the key difference being its increased molecular weight due to isotopic labeling. This distinction is fundamental to its application as an internal standard in mass spectrometry-based quantification. A thorough understanding of its properties, metabolic fate, and analytical methodologies is crucial for its effective use in scientific research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Acetaminophen | C8H9NO2 | CID 1983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Paracetamol (Acetaminophen) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Acetaminofene analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 5. U.S. Pharmacopeia Acetaminophen, 103-90-2, MFCD00002328, 400mg, Quantity: | Fisher Scientific [fishersci.com]

- 6. merckindex.rsc.org [merckindex.rsc.org]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Acetaminophen Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. gosset.ai [gosset.ai]

- 10. ClinPGx [clinpgx.org]

- 11. Acetaminophen – metabolism [sites.duke.edu]

- 12. uwaterloo.ca [uwaterloo.ca]

- 13. atc.io [atc.io]

- 14. rene.souty.free.fr [rene.souty.free.fr]

- 15. scribd.com [scribd.com]

- 16. Methods for the Analysis of Acetaminophen Injection | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]

- 17. jchr.org [jchr.org]

Acetaminophen-d5 CAS number and molecular weight

An In-Depth Technical Guide to Acetaminophen-d5

This technical guide provides a comprehensive overview of this compound, a deuterated analog of the widely used analgesic and antipyretic drug, Acetaminophen. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Core Compound Information

This compound is a stable isotope-labeled version of Acetaminophen, where five hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a valuable tool in pharmacokinetic studies and as an internal standard for quantitative analysis by mass spectrometry.

Quantitative Data

The key quantitative information for this compound and its non-deuterated counterpart are summarized in the table below for direct comparison.

| Property | This compound | Acetaminophen (unlabeled) |

| Molecular Weight | 156.19 g/mol [1] | 151.16 g/mol [2] |

| Molecular Formula | C₈H₄D₅NO[1] | C₈H₉NO₂[2] |

| CAS Number | Not Found | 103-90-2[2] |

Note: A specific CAS (Chemical Abstracts Service) registry number for this compound could not be definitively identified from the provided search results. The CAS number for the unlabeled Acetaminophen is 103-90-2.

Experimental Protocols

While specific experimental protocols for the synthesis of this compound were not detailed in the search results, a general method for the synthesis of Acetaminophen can be adapted. The key difference would be the use of deuterated starting materials. The following is a generalized procedure for the acylation of p-aminophenol.

General Synthesis of Acetaminophen

The synthesis of acetaminophen typically involves the acetylation of p-aminophenol with acetic anhydride.

Reaction:

p-aminophenol + acetic anhydride → acetaminophen + acetic acid

Procedure:

-

Dissolve p-aminophenol in water, often with the addition of a small amount of acid (like hydrochloric acid) to aid in dissolution by forming the hydrochloride salt.[3][4]

-

The solution may be treated with decolorizing charcoal to remove colored impurities.[3][5]

-

A buffer, such as sodium acetate, is added to neutralize the acid and liberate the free amine.[3][4]

-

Upon cooling, the acetaminophen product crystallizes out of the solution.[5][6]

-

The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent, such as a water-methanol mixture.[5][6]

To synthesize this compound, deuterated analogs of the reactants, such as deuterated p-aminophenol or deuterated acetic anhydride, would be used.

Metabolism and Signaling Pathways

This compound is expected to follow the same metabolic pathways as its non-deuterated counterpart. The primary site of metabolism is the liver. The major metabolic routes are glucuronidation and sulfation, which produce water-soluble conjugates that are excreted in the urine.[7][8] A minor fraction is metabolized by the cytochrome P450 enzyme system to a reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[7][8] Under normal conditions, NAPQI is detoxified by conjugation with glutathione.[7]

Metabolic Pathway of Acetaminophen

The following diagram illustrates the primary metabolic pathways of Acetaminophen.

Caption: Metabolic pathways of Acetaminophen in the liver.

Analytical Workflow Using this compound

This compound is commonly used as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the quantification of Acetaminophen in biological samples.

Caption: A typical analytical workflow using this compound as an internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Acetaminophen | C8H9NO2 | CID 1983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. atc.io [atc.io]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. rene.souty.free.fr [rene.souty.free.fr]

- 6. uwaterloo.ca [uwaterloo.ca]

- 7. Acetaminophen – metabolism [sites.duke.edu]

- 8. SMPDB [smpdb.ca]

Methodological & Application

Application Note: Quantification of Acetaminophen in Human Plasma using LC-MS/MS with Acetaminophen-d5 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetaminophen (paracetamol) is a widely used over-the-counter analgesic and antipyretic drug. Accurate quantification of acetaminophen in biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and clinical monitoring. This application note describes a robust and sensitive method for the quantification of acetaminophen in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Acetaminophen-d5, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. The protocol outlines a straightforward protein precipitation method for sample preparation followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM).

Experimental

-

Acetaminophen (analytical standard)

-

This compound (internal standard, IS)

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

-

A liquid chromatography system capable of gradient elution.

-

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

A C18 reversed-phase analytical column (e.g., 50 x 2.1 mm, 1.8 µm).

Experimental Protocols

-

Acetaminophen Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of acetaminophen in methanol to obtain a final concentration of 1 mg/mL.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.

-

Acetaminophen Working Solutions: Prepare a series of working solutions for calibration standards and quality controls by serially diluting the acetaminophen stock solution with a 50:50 mixture of methanol and water.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

-

Label microcentrifuge tubes for blank, calibration standards, quality controls, and unknown samples.

-

To each tube, add 50 µL of the corresponding matrix (blank plasma, plasma spiked with acetaminophen standards, or study sample).

-

Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.

-

Vortex each tube for 30 seconds to precipitate proteins.

-

Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer.

-

Liquid Chromatography (LC) Parameters:

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient Program: A typical gradient starts with a low percentage of mobile phase B, which is then ramped up to elute the analytes, followed by a re-equilibration step.

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

The specific MRM transitions, collision energies, and other source parameters should be optimized for the instrument in use. Representative values are provided in the data tables.

-

Data Presentation

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Acetaminophen | 152.1 | 110.1 | 20 |

| This compound | 157.1 | 115.1 | 20 |

Note: While Acetaminophen-d4 is frequently cited with transitions of 156.1 → 114.1, this compound would have a precursor ion of m/z 157.1 and a corresponding product ion of m/z 115.1. These values should be confirmed experimentally.

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 0.5 | 95 | 5 |

| 2.5 | 5 | 95 |

| 3.5 | 5 | 95 |

| 3.6 | 95 | 5 |

| 5.0 | 95 | 5 |

| Sample Type | Concentration (ng/mL) |

| Calibration Standard 1 | 10 |

| Calibration Standard 2 | 25 |

| Calibration Standard 3 | 50 |

| Calibration Standard 4 | 100 |

| Calibration Standard 5 | 250 |

| Calibration Standard 6 | 500 |

| Calibration Standard 7 | 1000 |

| Quality Control Low | 30 |

| Quality Control Mid | 300 |

| Quality Control High | 800 |

Visualization

Caption: Workflow for Acetaminophen Quantification.

Conclusion

The described LC-MS/MS method provides a reliable and efficient means for the quantification of acetaminophen in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results. The simple protein precipitation sample preparation protocol and the rapid LC-MS/MS analysis make this method suitable for high-throughput applications in clinical and research settings.

Application of Acetaminophen-d5 in Drug Metabolism Studies: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Acetaminophen-d5 as a crucial tool in drug metabolism and pharmacokinetic (DMPK) studies. Its primary application is as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of acetaminophen in various biological matrices. The use of a SIL-IS is the gold standard in quantitative bioanalysis using mass spectrometry, as it corrects for variability during sample preparation and analysis.[1][2]

Introduction to Acetaminophen Metabolism

Acetaminophen (APAP) is a widely used analgesic and antipyretic drug.[3] It is primarily metabolized in the liver through three main pathways:

-

Glucuronidation: This is the main route, accounting for 45-55% of APAP metabolism.[4]

-

Sulfation: This pathway accounts for 30-35% of the metabolism.[4]

-

Oxidation: A minor fraction (5-10%) is oxidized by cytochrome P450 enzymes (primarily CYP2E1, CYP1A2, and CYP3A4) to a highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[4][5][6]

At therapeutic doses, NAPQI is detoxified by conjugation with glutathione (GSH).[5][7] However, in cases of overdose, the glucuronidation and sulfation pathways become saturated, leading to increased formation of NAPQI.[5] Depletion of GSH stores results in NAPQI binding to cellular proteins, causing oxidative stress and severe liver damage.[5][8]

Role of this compound in Metabolism Studies

This compound, a deuterated analog of acetaminophen, serves as an ideal internal standard for quantitative analysis in drug metabolism studies.[9] Its key advantages include:

-

Similar Physicochemical Properties: It behaves almost identically to the non-labeled acetaminophen during sample extraction, chromatography, and ionization.[1]

-

Mass Differentiation: It is easily distinguished from the endogenous analyte by a mass spectrometer due to the mass difference of 5 Daltons (or 4 in the case of Acetaminophen-d4 which is also commonly used).[10]

-

Correction for Variability: It effectively compensates for variations in sample preparation, injection volume, matrix effects, and instrument response.[1][2]

Quantitative Analysis of Acetaminophen and its Metabolites

The following tables summarize typical quantitative data from validated bioanalytical methods using deuterated acetaminophen as an internal standard.

Table 1: LC-MS/MS Method Parameters for Acetaminophen Quantification

| Parameter | Value | Reference |

| Analyte | Acetaminophen | [10] |

| Internal Standard | Acetaminophen-d4 | [10] |

| Biological Matrix | Human Whole Blood | [10] |

| Linearity Range | 50.0 to 50,000 ng/mL | [10] |

| Correlation Coefficient (r²) | > 0.9996 | [10] |

| LLOQ | 50.0 ng/mL | [10] |

| Accuracy | Within ± 20% of nominal | [10] |

| Precision | ≤ 15% RSD | [10] |

Table 2: Extraction Recovery and Matrix Effect

| Analyte | Concentration Level | Mean Recovery (%) | Matrix Factor | Reference |

| Acetaminophen | LQC | 104 | 1.20 | [10] |

| MQC | 102 | - | [10] | |

| HQC | 99.5 | 1.00 | [10] | |

| Acetaminophen-d4 | LQC | 102 | - | [10] |

| MQC | 103 | - | [10] | |

| HQC | 101 | - | [10] |

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Experimental Protocols

Protocol for Sample Preparation: Protein Precipitation

This protocol is a common and rapid method for extracting acetaminophen from plasma or whole blood samples.[10]

Materials:

-

Biological matrix (e.g., human whole blood)

-

Acetaminophen and this compound stock solutions

-

Methanol:Water (50:50, v/v)

-

Acetonitrile

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Prepare calibration standards and quality control (QC) samples by spiking blank biological matrix with known concentrations of acetaminophen.

-

Pipette a 50 µL aliquot of the sample, calibration standard, or QC into a microcentrifuge tube.

-

Add 200 µL of the internal standard working solution (this compound in protein precipitation solvent, e.g., acetonitrile or methanol).

-

Vortex mix for approximately 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Protocol for LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., Gemini® C18, 50 x 3.0 mm, 3 µm)[10]

-

Mobile Phase A: Water with 0.1% Formic Acid[10]

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid[10]

-

Flow Rate: 0.700 mL/min[10]

-

Injection Volume: 10 µL

-

Gradient Elution: A suitable gradient to separate acetaminophen from matrix components.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)[10]

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, temperature, gas flows).[10]

Visualizations

References

- 1. biopharmaservices.com [biopharmaservices.com]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Acetaminophen Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. gosset.ai [gosset.ai]

- 8. METABOLISM AND DISPOSITION OF ACETAMINOPHEN: RECENT ADVANCES IN RELATION TO HEPATOTOXICITY AND DIAGNOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. longdom.org [longdom.org]

Application Notes and Protocols for the Bioanalytical Laboratory

Preparation of Acetaminophen-d5 Stock Solutions for Bioanalysis

Introduction

Acetaminophen (Paracetamol) is a widely used analgesic and antipyretic drug. In pharmacokinetic and bioequivalence studies, a stable isotope-labeled internal standard is crucial for accurate quantification of the drug in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a deuterated analog of acetaminophen, serves as an excellent internal standard due to its similar physicochemical properties and co-elution with the parent drug, while being distinguishable by its mass-to-charge ratio.

This document provides a detailed protocol for the preparation, storage, and quality control of this compound stock solutions for use in bioanalytical method development and validation.

Materials and Reagents

-

This compound (powder, >98% purity)

-

Methanol (HPLC or LC-MS grade)

-

Ethanol (ACS grade)

-

Dimethyl sulfoxide (DMSO, ACS grade)

-

Acetonitrile (HPLC or LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Volumetric flasks (Class A)

-

Adjustable micropipettes (calibrated)

-

Analytical balance (calibrated)

-

Amber glass vials with PTFE-lined caps

Solubility and Stability

Proper solvent selection is critical for preparing accurate and stable stock solutions. The solubility of acetaminophen in various common laboratory solvents provides a strong reference for this compound.

Table 1: Solubility of Acetaminophen in Various Solvents

| Solvent | Solubility (approx.) | Reference |

| Ethanol | ~25 mg/mL | [1] |

| Methanol | Soluble (1:10) | [2] |

| Dimethyl sulfoxide (DMSO) | ~20 mg/mL | [1] |

| Dimethylformamide (DMF) | ~25 mg/mL | [1] |

| Methanol:Water (50:50, v/v) | Commonly used for stock solutions | [3][4] |

| Water | 14 mg/mL at 25°C | [5] |

Stock solutions of acetaminophen and its deuterated analogs in organic solvents are generally stable when stored at low temperatures. Aqueous solutions are less stable and not recommended for long-term storage[1]. For bioanalytical applications, a mixture of organic solvent and water, such as methanol:water (50:50), is frequently used to prepare stock solutions[3][4].

Table 2: Recommended Storage Conditions for Acetaminophen Stock Solutions

| Solution Type | Storage Temperature | Stability | Reference |

| Crystalline Solid | -20°C | ≥ 4 years | [1] |

| Organic Stock Solution | 2-8°C or -20°C | At least 2 months | [4] |

| Aqueous Solution | Room Temperature | Not recommended for > 1 day | [1] |

Experimental Protocols

Preparation of 1.0 mg/mL Primary Stock Solution

This protocol describes the preparation of a 1.0 mg/mL primary stock solution of this compound in methanol.

-

Weighing: Accurately weigh approximately 10 mg of this compound powder using a calibrated analytical balance. Record the exact weight.

-

Dissolution: Quantitatively transfer the weighed powder to a 10 mL Class A volumetric flask.

-

Solvent Addition: Add approximately 8 mL of methanol to the volumetric flask.

-

Sonication/Vortexing: Gently swirl the flask to dissolve the powder. If necessary, sonicate for 5 minutes to ensure complete dissolution.

-

Dilution to Volume: Once the solid is completely dissolved and the solution has returned to room temperature, add methanol to the 10 mL mark.

-

Homogenization: Cap the flask and invert it at least 10 times to ensure a homogenous solution.

-

Storage: Transfer the solution to a labeled amber glass vial and store at -20°C.

Preparation of Working Standard Solutions

Working standard solutions are prepared by diluting the primary stock solution to the desired concentrations for spiking into calibration standards and quality control samples.

-

Intermediate Stock Solution (e.g., 100 µg/mL):

-

Pipette 1.0 mL of the 1.0 mg/mL primary stock solution into a 10 mL volumetric flask.

-

Dilute to volume with the desired solvent (e.g., methanol:water, 50:50, v/v).

-

Mix thoroughly.

-

-

Working Internal Standard Solution (e.g., 2000 ng/mL):

-

Perform serial dilutions from the intermediate stock solution to achieve the final target concentration. For example, to prepare a 2000 ng/mL (2 µg/mL) working solution, dilute the 100 µg/mL intermediate solution 1:50.[4]

-

Table 3: Example Dilution Scheme for Working Solutions

| Solution | Starting Solution | Starting Conc. | Dilution | Final Volume | Final Concentration |

| Intermediate Stock | Primary Stock | 1.0 mg/mL | 1:10 | 10 mL | 100 µg/mL |

| Working IS | Intermediate Stock | 100 µg/mL | 1:50 | 10 mL | 2.0 µg/mL (2000 ng/mL) |

Quality Control

To ensure the accuracy of bioanalytical data, the concentration and purity of the stock solutions should be verified.

-

Purity Check: The purity of the this compound powder should be confirmed by the certificate of analysis provided by the supplier.

-

Concentration Verification: The concentration of the primary stock solution can be verified by comparing its response (e.g., peak area in an LC-MS/MS system) against a previously prepared and validated stock solution or by using a certified reference material.

-

Stability Assessment: The stability of stock and working solutions should be evaluated under the intended storage conditions by analyzing them at regular intervals and comparing the results to a freshly prepared solution.[4]

Conclusion

The protocols outlined in this document provide a comprehensive guide for the preparation of accurate and stable this compound stock solutions for bioanalytical applications. Adherence to these procedures, including proper storage and quality control, is essential for generating reliable and reproducible data in pharmacokinetic and other drug development studies.

References

Troubleshooting & Optimization

troubleshooting poor peak shape of Acetaminophen-d5 in HPLC

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the High-Performance Liquid Chromatography (HPLC) analysis of Acetaminophen-d5.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What causes peak tailing for my this compound peak and how can I resolve it?

Peak tailing, where a peak appears asymmetrically with a "tail" extending to the right, is a common issue that can compromise quantification and resolution.[1][2] The primary causes for this compound, a weakly acidic compound, often involve secondary chemical interactions or physical issues within the HPLC system.

Troubleshooting Guide for Peak Tailing:

-

Assess Mobile Phase pH: The pH of your mobile phase is critical. Acetaminophen has a pKa of approximately 9.5. If the mobile phase pH is too close to the pKa, or if it's not buffered, interactions between the ionized analyte and active sites on the column can occur.[3]

-

Solution: Use a buffered mobile phase to maintain a consistent pH, ideally 2-3 pH units below the analyte's pKa. For this compound, a pH between 3 and 7 is generally recommended to ensure it remains in its neutral form and to suppress the ionization of residual silanol groups on the silica-based column.[1]

-

-

Evaluate for Secondary Silanol Interactions: Residual, un-capped silanol groups on the surface of C18 columns are acidic and can interact with polar functional groups on analytes, causing tailing.[1]

-

Solution:

-

Use a modern, high-purity, end-capped column to minimize available silanol groups.[1]

-

Add a competitive agent, like a small amount of a weak base (e.g., triethylamine), to the mobile phase to block the active silanol sites.

-

Lower the mobile phase pH with an acid like formic acid or acetic acid to suppress silanol group ionization.[4]

-

-

-

Check for Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample path. Similarly, column degradation, especially when operating at high pH (>pH 8), can expose more silanol groups.[2]

-

Solution:

-

Install a guard column to protect the analytical column from contaminants.[1]

-

If contamination is suspected, reverse-flush the column with a strong solvent (if the manufacturer's instructions permit).

-

If the column is old or has been used extensively under harsh conditions, it may need to be replaced.[5]

-

-

-

Rule out Mass Overload: Injecting too much sample can saturate the stationary phase, leading to a non-ideal peak shape.[6]

-

Solution: Dilute the sample and inject a smaller volume or a lower concentration. If the peak shape improves, the original issue was column overload.[6]

-

Data Presentation: Effect of Mobile Phase pH on Peak Asymmetry

The following table illustrates the typical effect of mobile phase pH on the peak shape of a weakly acidic compound like this compound.

| Mobile Phase pH | Buffer | Typical Asymmetry Factor (As) | Peak Shape Observation |

| 2.7 | Yes | 1.1 | Good, symmetrical |

| 4.5 | Yes | 1.2 | Good, symmetrical |

| 6.0 | Yes | 1.4 | Minor Tailing |

| 7.5 | No | > 2.0 | Significant Tailing |

Note: Data is illustrative. Asymmetry factor is calculated at 10% of the peak height. A value of 1.0 is perfectly symmetrical.

Troubleshooting Workflow for Peak Tailing

Caption: Troubleshooting workflow for this compound peak tailing.

Q2: My this compound peak is fronting. What are the likely causes and solutions?

Peak fronting, sometimes described as a "shark fin" shape, is less common than tailing but is almost always caused by one of two issues.[6]

Troubleshooting Guide for Peak Fronting:

-

Sample Overload: This is the most frequent cause of peak fronting. When the concentration of the analyte is too high for the column's capacity, the stationary phase becomes saturated, and excess molecules travel through the column more quickly, eluting at the "front" of the peak.[6]

-

Solution: The simplest fix is to dilute your sample (e.g., a 1-to-10 dilution) or significantly reduce the injection volume. If the fronting disappears, you have confirmed sample overload.[6]

-

-

Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, the analyte band can spread and distort as it enters the column.[3]

-

Solution: Whenever possible, prepare and dissolve your this compound standard and samples in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will still dissolve the sample.

-

Q3: Why are my this compound peaks broad, and how can I improve their sharpness?

Broad peaks can lead to poor resolution and reduced sensitivity. The causes can be instrumental or chemical.

Troubleshooting Guide for Broad Peaks:

-

Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause the analyte band to spread before and after separation. This is known as "extra-column band broadening."

-

Solution: Use tubing with the smallest possible internal diameter and shortest possible length to connect the system components, especially between the column and the detector.[5]

-

-

Column Deterioration: Over time, the packed bed of the column can settle, creating a void at the column inlet. This disrupts the flow path and broadens peaks. Column contamination can also be a cause.[1]

-

Solution:

-

First, try disconnecting the column and reversing it (back-flushing) with a compatible solvent to wash away contaminants from the inlet frit.

-

If a void is suspected, the column likely needs to be replaced. Using a guard column can extend the life of your analytical column.[1]

-

-

-

Mobile Phase Issues: A mobile phase flow rate that is too low can increase diffusion and broaden peaks.[5] Additionally, if the mobile phase is not strong enough to elute the analyte efficiently, the peak can widen.[7]

-

Solution: Ensure the flow rate is set correctly for your column dimensions and particle size. You may need to optimize the mobile phase composition by slightly increasing the percentage of the organic solvent (e.g., acetonitrile or methanol) to achieve sharper peaks.

-

Q4: I am observing split peaks for this compound. What should I investigate?

Split peaks suggest that the analyte band is being divided into two or more paths as it moves through the system.

Troubleshooting Guide for Split Peaks:

-

Partially Blocked Frit: Debris from the sample or worn instrument seals can clog the inlet frit of the column, causing the sample flow to be unevenly distributed onto the stationary phase.[2]

-

Solution: Remove the column and try back-flushing it. If this doesn't resolve the issue, the frit may be permanently blocked, and the column may need replacement. Always filter your samples and mobile phases to prevent this.

-

-

Column Void: A void or channel in the column's packed bed can create multiple paths for the analyte to travel, resulting in a split or misshapen peak.[3]

-

Solution: A column with a significant void cannot be repaired and must be replaced. Avoid sudden pressure shocks to the system to prevent void formation.

-

-

Injection Solvent Mismatch: Injecting a sample in a strong, non-miscible solvent can cause the sample to precipitate or behave erratically upon injection into the mobile phase, leading to peak splitting.[8]

-

Solution: As with peak fronting, always try to dissolve the sample in the mobile phase.[8]

-

General Troubleshooting Logic

Caption: General diagnostic workflow for HPLC peak shape problems.

Experimental Protocols

Reference HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.

| Parameter | Recommended Condition |

| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size (or modern equivalent like 150 mm x 4.6 mm, 2.5 µm)[9][10] |

| Mobile Phase | A: 20 mM Potassium Phosphate buffer, pH adjusted to 4.5B: AcetonitrileIsocratic Elution: 80:20 (A:B)[11][12] |

| Flow Rate | 1.0 mL/min[12] |

| Injection Volume | 10 µL[13] |

| Column Temperature | 30 °C |

| Detector | UV at 245 nm |

| Sample Preparation | Dissolve sample in the mobile phase to a final concentration of approximately 10-20 µg/mL.[9] |

| System Suitability | Tailing factor for this compound peak should be ≤ 2.0. |

Protocol Steps:

-

Mobile Phase Preparation: Prepare the phosphate buffer and adjust the pH. Filter the buffer and the acetonitrile through a 0.45 µm filter before use. Degas the mobile phase using sonication or helium sparging.

-

System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Sample Injection: Inject a blank (mobile phase), followed by the standard solutions and then the samples.

-

Data Analysis: Integrate the peak for this compound and check the peak shape parameters (asymmetry, tailing factor) as part of the system suitability evaluation.

References

- 1. mastelf.com [mastelf.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. silicycle.com [silicycle.com]

- 4. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 5. HPLC Troubleshooting Guide [scioninstruments.com]

- 6. m.youtube.com [m.youtube.com]

- 7. uhplcs.com [uhplcs.com]

- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]

- 9. waters.com [waters.com]

- 10. ijpsi.org [ijpsi.org]

- 11. academic.oup.com [academic.oup.com]

- 12. ejmanager.com [ejmanager.com]

- 13. terrificscience.org [terrificscience.org]

Technical Support Center: Minimizing Ion Suppression of Acetaminophen-d5 in Mass Spectrometry

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to identify, mitigate, and resolve ion suppression issues encountered during the analysis of Acetaminophen-d5 by mass spectrometry.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: Why is the signal for my this compound internal standard unexpectedly low or variable?

Low or erratic signal intensity for a stable-isotope labeled (SIL) internal standard like this compound is a classic indicator of ion suppression. Ion suppression occurs when co-eluting components from the sample matrix interfere with the ionization of the analyte in the mass spectrometer's source, leading to a reduced signal.[1] Because this compound is designed to chromatographically co-elute with acetaminophen, it is subject to the same sources of ion suppression.[2][3] Significant variability suggests that the concentration or composition of interfering substances differs between your samples.

Q2: How can I determine if ion suppression is occurring and at what point in my chromatogram?

The most direct way to visualize ion suppression is through a post-column infusion experiment . This technique helps identify the specific retention time regions in your chromatogram that are affected by matrix components.[4][5][6]

During this experiment, a constant, steady flow of this compound is introduced into the mobile phase after the analytical column but before the mass spectrometer.[4][7] When a blank, extracted matrix sample is injected, any drop in the otherwise stable baseline signal directly corresponds to a region of ion suppression caused by eluting matrix components.[1][4][6] If your analyte's retention time falls within one of these "suppression zones," your quantification will be compromised.

Q3: My sample preparation is simple protein precipitation. Could this be the cause of ion suppression?

Yes, this is a likely cause. While protein precipitation (PPT) is a simple and fast technique, it is often the least effective for removing matrix components that cause ion suppression, particularly phospholipids.[8][9][10] PPT effectively removes large proteins, but many smaller endogenous molecules remain in the supernatant, which are then injected into the LC-MS system.[10][11] If you are experiencing significant ion suppression, upgrading your sample preparation to a more selective technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) is highly recommended.[8][10]

Q4: How can I optimize my chromatography to avoid ion suppression?

If more extensive sample preparation is not feasible, chromatographic optimization is the next best strategy. The goal is to achieve separation between this compound and the interfering matrix components.[1] Consider the following adjustments:

-

Modify the Gradient: Altering the gradient slope or duration can change the elution profile of both your analyte and interferences. A longer, shallower gradient often provides better resolution.[12][13]

-

Change Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can significantly alter selectivity and may shift the interference away from your analyte.

-

Adjust Mobile Phase pH: Modifying the pH can change the retention of ionizable analytes and interferences, improving separation.[10]

-

Select a Different Column: Using a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) offers a different selectivity and may resolve the co-elution.

Q5: Are there any mass spectrometer settings I can change to reduce ion suppression?

While less effective than sample preparation or chromatography, some instrument parameters can be adjusted:

-

Switch Ionization Technique: Atmospheric pressure chemical ionization (APCI) is often less susceptible to ion suppression than electrospray ionization (ESI) for many compounds.[2]

-

Optimize Source Parameters: Fine-tuning parameters like spray voltage, gas flows, and source temperature can sometimes minimize the impact of matrix effects.[12][13]

-

Reduce the Flow Rate: Lowering the mobile phase flow rate into the nano-flow range can lead to more efficient ionization and reduced suppression, though this may not be suitable for all applications.[5]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression in LC-MS?

Ion suppression is a type of matrix effect that reduces the signal intensity of a target analyte.[2] It occurs during the ionization process (e.g., ESI) when co-eluting compounds from the sample matrix compete with the analyte for ionization, resulting in fewer analyte ions reaching the detector.[1] This phenomenon can negatively impact the accuracy, precision, and sensitivity of an assay.[5]

Q2: What are the primary sources of ion suppression when analyzing biological samples?

The most common sources of ion suppression in biological matrices like plasma, blood, or urine include:

-

Phospholipids: Major components of cell membranes, they are a primary cause of ion suppression in plasma samples.[11]

-

Salts and Buffers: High concentrations of non-volatile salts can hinder the ionization process.

-

Endogenous Metabolites: Naturally occurring small molecules in the biological sample.

-

Proteins and Peptides: Though often removed by precipitation, residual amounts can still interfere.

-

Concomitant Medications: Other drugs or their metabolites present in the sample can also cause suppression.

Q3: Why is this compound used, and how does it relate to ion suppression?

This compound is a stable-isotope-labeled (SIL) internal standard. It is chemically identical to acetaminophen, except that five hydrogen atoms have been replaced with deuterium. This mass difference allows the mass spectrometer to distinguish it from the unlabeled analyte.[12][13] The fundamental assumption is that the SIL internal standard will behave identically to the analyte during sample preparation, chromatography, and ionization.[5] Therefore, it should experience the same degree of ion suppression as the analyte. By measuring the ratio of the analyte to the internal standard, the variability caused by ion suppression can be mathematically corrected, leading to more accurate quantification.[2][5] However, this correction can fail if the suppression is severe or if there is a slight chromatographic separation between the analyte and the SIL-IS.[3]

Q4: Is ESI or APCI more susceptible to ion suppression?

Electrospray ionization (ESI) is generally more prone to ion suppression than atmospheric pressure chemical ionization (APCI).[2] This is due to the different ionization mechanisms. ESI relies on a finite amount of charge on the surface of sprayed droplets, and matrix components can compete with the analyte for this charge. APCI, which uses gas-phase ionization, is less affected by the properties of the liquid matrix.

Quantitative Data Summary

Effective sample preparation is the most reliable method to mitigate ion suppression. The choice of technique significantly impacts the cleanliness of the final extract and, consequently, the degree of matrix effect observed.

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect

| Sample Preparation Method | Typical Analyte Recovery | Matrix Effect Efficiency (%)* | General Effectiveness |

| Protein Precipitation (PPT) | High (>90%) | 65 - 85% (Significant Suppression) | Least effective at removing interferences like phospholipids.[9][10] |

| Liquid-Liquid Extraction (LLE) | Moderate to High (80-95%) | 85 - 100% (Mild to Moderate Suppression) | Good for removing salts and many polar interferences.[10] |

| Solid-Phase Extraction (SPE) | High (>90%) | 95 - 105% (Minimal to No Suppression) | Highly selective and considered the most effective for removing a broad range of interferences.[8][10][14] |

*Matrix Effect Efficiency (%) is calculated as (Peak Response in Matrix / Peak Response in Neat Solution) x 100. A value of 100% indicates no matrix effect. Values <100% indicate ion suppression.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones

This protocol allows for the qualitative identification of regions in the chromatogram where ion suppression occurs.[4]

-

Preparation: Prepare a solution of this compound in your mobile phase at a concentration that gives a stable and robust signal (e.g., 100 ng/mL).

-

System Setup:

-

Using a T-union, connect the outlet of the analytical column to both the LC flow path and a syringe pump.

-

Place the this compound solution into the syringe pump.

-

-

Execution:

-

Begin the LC gradient without an injection and start the syringe pump to infuse the this compound solution at a low, constant flow rate (e.g., 10 µL/min).[15][16]

-

Monitor the MRM transition for this compound (e.g., m/z 156.1 → 114.1).[12][13] You should observe a stable, elevated baseline.

-

Inject a blank mobile phase sample to confirm the baseline stability.

-

Inject a prepared blank matrix sample (e.g., plasma extract prepared by your current method).

-

-

Analysis: Observe the baseline of the this compound signal during the run. Any significant drop in the signal indicates a region of ion suppression. Compare the retention time of these suppression zones with the retention time of your analyte.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a general procedure for cleaner sample extracts compared to protein precipitation.[17]

-

Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

-

Loading: Pre-treat 0.5 mL of plasma by adding 0.5 mL of 4% phosphoric acid. Load the pre-treated sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 0.1 M acetate buffer, followed by 1 mL of methanol/water (50:50, v/v) to remove polar interferences.

-

Elution: Elute the this compound and analyte with 1 mL of an appropriate organic solvent, such as methanol or acetonitrile, potentially modified with a small amount of base (e.g., 2% ammonium hydroxide) if using a mixed-mode cation exchange cartridge.

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.

Protocol 3: Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is an effective alternative to PPT for reducing matrix effects.[18]

-

Preparation: To 0.5 mL of plasma in a glass tube, add the internal standard solution.

-

Extraction: Add 2 mL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

-

Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

-

Separation: Centrifuge the sample at ~3000 x g for 10 minutes to separate the aqueous and organic layers.

-

Collection: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.

Visualizations

Caption: Troubleshooting workflow for diagnosing and resolving ion suppression.

Caption: Ion suppression in an ESI droplet due to matrix competition.

References

- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 2. waters.com [waters.com]

- 3. myadlm.org [myadlm.org]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. longdom.org [longdom.org]

- 13. longdom.org [longdom.org]

- 14. researchgate.net [researchgate.net]

- 15. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. wsp.wa.gov [wsp.wa.gov]

Technical Support Center: Acetaminophen-d5 LC-MS Analysis

Welcome to the technical support center for the LC-MS analysis of Acetaminophen-d5. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in LC-MS analysis? A1: this compound is a deuterated form of Acetaminophen, meaning some hydrogen atoms have been replaced with their heavier isotope, deuterium. It is most commonly used as a stable isotope-labeled internal standard (SIL-IS) in quantitative LC-MS/MS assays for Acetaminophen. Because it is chemically almost identical to the non-labeled analyte, it co-elutes and experiences similar ionization and matrix effects, allowing for more accurate and precise quantification.[1]

Q2: What are the typical MRM transitions for Acetaminophen and this compound? A2: In positive ion mode electrospray ionization (ESI), the most commonly monitored Multiple Reaction Monitoring (MRM) transitions are:

-

Acetaminophen: Precursor ion [M+H]⁺ at m/z 152.1 → Product ion at m/z 110.1.

-

Acetaminophen-d4/d5: Precursor ion [M+H]⁺ at m/z 156.1 → Product ion at m/z 114.1. These transitions provide strong signals and are widely used for quantification.[2]

Q3: What is "crosstalk," and can it be an issue? A3: Crosstalk occurs when the signal from the internal standard (this compound) is detected in the MRM channel of the analyte (Acetaminophen), or vice-versa. This can happen if the isotopic purity of the standard is low or if in-source fragmentation occurs. While it's a potential interference to be aware of, one study specifically evaluated this and found no significant interference from the deuterated internal standard in the analyte's channel.[3] It is good practice to test for this during method development by injecting a high concentration of the internal standard and monitoring the analyte's MRM transition.

Q4: Can H/D exchange be a problem for this compound? A4: Hydrogen/Deuterium (H/D) exchange, where deuterium atoms on the internal standard are swapped for hydrogen atoms from the solvent or matrix, can compromise quantification. However, for Acetaminophen-d4, one study noted that the standard was stable in extracted samples for at least 24 hours, indicating that H/D exchange was not a relevant issue for their assay.[4] Storing deuterated standards in highly acidic or basic solutions should generally be avoided to minimize this risk.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your analysis.

Problem: Inconsistent or drifting internal standard (IS) signal.

Possible Causes & Solutions:

-